6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one
Description
6-Bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one is a brominated and methylated derivative of the pyrido-fused quinazolinone scaffold, a heterocyclic framework with notable pharmacological relevance. This compound belongs to a class of N-containing polynuclear heterocycles found in natural alkaloids such as 7,8-dehydrorutaecarpine and euxylophoricines, which exhibit antiviral, antitumor, and anti-inflammatory activities . Its synthesis typically involves copper-catalyzed domino reactions or ultrasound-assisted Ullmann-Goldberg coupling-cyclization, yielding structurally complex products with substituents influencing both reactivity and biological activity .
Properties
Molecular Formula |
C13H13BrN2O |
|---|---|
Molecular Weight |
293.16 g/mol |
IUPAC Name |
6-bromo-2-methyl-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C13H13BrN2O/c1-8-4-5-11-9(7-8)13(17)16-6-2-3-10(14)12(16)15-11/h4-5,7,10H,2-3,6H2,1H3 |
InChI Key |
YRXKLUPECAKVCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3C(CCCN3C2=O)Br |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization
The foundational step involves the condensation of suitable precursors such as 2-aminobenzamide derivatives with aldehydes or ketones, followed by cyclization to form the quinazoline nucleus.
A study reports the synthesis of quinazoline derivatives via condensation of 2-aminobenzamide with aldehydes under reflux conditions, followed by cyclization using acetic acid as a catalyst, yielding the quinazoline core with high efficiency (reference):
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Condensation | 2-aminobenzamide + aldehyde | 80-90% | Reflux in ethanol |
| Cyclization | Acetic acid, heat | 75-85% | Intramolecular ring closure |
Bromination at the 6-Position
Selective bromination at the 6-position is achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to prevent polybromination.
A typical procedure involves:
- Dissolving the quinazoline intermediate in acetic acid.
- Adding NBS slowly at 0°C.
- Stirring for several hours at room temperature.
- Purification via chromatography.
| Reagent | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| NBS | Acetic acid | 0°C to RT | 4-6 hours | 70-80% |
Methylation at the 2-Position
The methyl group at the 2-position is introduced via methylation of the heterocyclic nitrogen or carbon atom, typically employing methyl iodide (MeI) or dimethyl sulfate in the presence of a base like potassium carbonate.
- The heterocyclic precursor is dissolved in acetone.
- Methyl iodide is added dropwise.
- The mixture is stirred at room temperature for 12-24 hours.
- The product is isolated by filtration and purified.
| Reagent | Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| MeI | K2CO3 | Acetone | RT | 12-24 h | 65-75% |
Purification and Characterization
The final product is purified via column chromatography using silica gel with suitable eluents such as petroleum ether/ethyl acetate mixtures. Characterization involves:
- NMR spectroscopy confirming chemical shifts consistent with the heterocyclic framework.
- Mass spectrometry verifying molecular weight.
- Melting point determination for purity assessment.
Alternative Synthetic Approaches
Recent advances include:
- Metal-catalyzed intramolecular cyclizations , such as using palladium or rhodium catalysts to facilitate C–H activation and heterocycle formation, as demonstrated in the synthesis of related quinazoline derivatives (references,).
- One-pot multicomponent reactions combining precursors under optimized conditions, reducing steps and improving yields.
Summary of Key Data
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C13H13BrN2O | , |
| Molecular Weight | 293.16 g/mol | , |
| Melting Point | 197-198°C | |
| Synthetic Yield | 65-85% (overall) | , |
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group at the 11th position can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Oxidation Reactions: Formation of N-oxides or other oxidized products.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, well-documented case studies, or detailed research findings focusing solely on the compound "6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one." However, the search results do offer some related information that may be relevant:
- Basic Information: Search results provide the molecular formula (C13H13BrN2O) and molecular weight (293.16) of the compound .
- CAS Number: The CAS number for this compound is 1375472-40-4 .
- Related Compounds: One search result discusses the compound "6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one," providing its PubChem CID (22134720), molecular formula (C8H6BrN3OS), and synonyms .
- Phenolic Compounds: Some of the search results discuss phenolic compounds and their potential applications, particularly in the context of diabetes management and biomedicine . While not directly related to the target compound, this information highlights the broader research interest in bromo- and methyl-containing compounds for medicinal applications.
- Bioactive Compounds: One search result mentions bioactive compounds from natural sources and their potential medicinal applications . It discusses the activity of various compounds against cancer cells and bacteria, suggesting a potential avenue for exploring the applications of similar compounds.
Mechanism of Action
The mechanism of action of 6-bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular pathways and exerting its biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Methyl groups at the 6- or 7-position of the pyridine ring reduce yields (68–72%) compared to the unsubstituted parent compound (90%) due to steric hindrance during cyclization .
- Halogenation : Bromination at the 6-position (as in the target compound) requires precise control of reaction conditions, with yields dependent on catalyst loading and solvent choice. For example, DMSO enhances cyclization efficiency under copper catalysis .
- Alternative Methods : Ultrasound-assisted synthesis achieves higher yields (up to 93%) for unsubstituted derivatives but shows variability with bulky substituents .
Table 2: Pharmacological Profiles of Selected Derivatives
Key Observations :
- Antiviral Potential: Brominated and methylated derivatives show moderate activity against SARS-CoV-2 RdRp, but their efficacy is lower than clinical candidates like remdesivir. Substituents like methoxy groups (e.g., 3n) enhance binding through hydrophobic interactions .
Stability and Reaction Efficiency
- For instance, 6-methyl derivatives degrade faster under prolonged heating .
- Reaction Kinetics : Ultrasound irradiation reduces reaction time from hours (traditional Cu catalysis) to 15–30 minutes by enhancing mass transfer and catalyst activation .
Biological Activity
6-Bromo-2-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one (CAS No. 1375472-40-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : C₁₃H₁₃BrN₂O
- Molecular Weight : 293.16 g/mol
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds related to quinazoline derivatives. A study synthesized various quinazoline derivatives and tested their antibacterial and antifungal activities against a range of pathogens. The results indicated that compounds derived from 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-one exhibited significant antibacterial effects against Bacillus subtilis, Staphylococcus aureus, and antifungal activity against Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Bacterial Strains Tested | Antifungal Strains Tested | Activity Level |
|---|---|---|---|
| 2b | Bacillus subtilis | Candida albicans | Significant |
| 2c | Staphylococcus aureus | Aspergillus niger | Significant |
| 2d | - | Curvularia lunata | Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of quinazoline derivatives has also been explored. In one study, the anti-inflammatory activity was evaluated using the carrageenan-induced paw edema test in rats. Compounds with methoxy groups showed enhanced anti-inflammatory effects compared to standard drugs like ibuprofen .
Table 2: Anti-inflammatory Activity Results
| Compound | Percentage Inhibition (%) | Comparison Drug |
|---|---|---|
| 2a | 31.28 | Ibuprofen |
| 2b | 39.45 | Ibuprofen |
| 2c | 40.10 | Ibuprofen |
Anticancer Activity
The anticancer properties of quinazoline derivatives have been investigated in various studies. A specific derivative demonstrated cytotoxic effects against cancer cell lines MCF-7 (breast cancer) and SW480 (colon cancer). The compound exhibited an IC50 value of approximately 15.85 µM against MCF-7 cells, indicating potent antiproliferative activity .
Table 3: Anticancer Activity Results
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| 8a | MCF-7 | 15.85 ± 3.32 |
| SW480 | 17.85 ± 0.92 | |
| MRC-5 (normal) | 84.20 ± 1.72 |
The mechanism by which these compounds exert their biological effects is believed to involve interaction with specific molecular targets within the cells. For instance, molecular docking studies suggest that certain derivatives can effectively bind to the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival .
Case Studies and Research Findings
- Antimicrobial Study : A comprehensive study demonstrated that introducing electron-withdrawing groups such as bromine enhanced antifungal activity while electron-donating groups improved antibacterial efficacy .
- Anti-inflammatory Assessment : The evaluation of anti-inflammatory activity highlighted that specific substitutions on the quinazoline ring could significantly influence the overall efficacy of the compounds .
- Cytotoxicity Evaluation : The anticancer potential was assessed using the MTT assay across multiple cell lines, revealing selective toxicity towards cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the most common synthetic methodologies for 6-bromo-2-methyl-pyridoquinazolinone derivatives?
- Answer: The compound can be synthesized via multiple catalytic routes:
- Palladium-catalyzed carbonylation : Using DMF as a CO surrogate under acid-free conditions, enabling C–H bond activation and annulation. This method avoids autoclave requirements and achieves yields up to 85% .
- Copper-catalyzed domino reactions : Combining substituted isatins and 2-bromopyridines in a one-pot process involving C–N/C–C bond cleavage and reformation. This approach is complementary to Pd-based methods .
- Microwave-assisted annulation : Catalyst-free [3+3] cyclization of quinazolinones with 3-formylchromones, offering rapid synthesis (10–30 minutes) and good functional group tolerance .
Q. Which analytical techniques are critical for confirming the structure and tautomeric behavior of this compound?
- Answer:
- X-ray crystallography : Resolves tautomeric ambiguity by determining the solid-state conformation. For example, tautomerism in related pyridoquinazolinones was confirmed via crystallography .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π–π stacking) to explain stability and reactivity .
- NMR spectroscopy : Distinguishes between tautomers in solution. For bromo derivatives, H and C NMR data (e.g., δ 7.48–8.53 ppm for aromatic protons) confirm substitution patterns .
Advanced Research Questions
Q. How can low yields in coupling reactions involving bulky substituents be addressed?
- Answer: Optimization strategies include:
- Catalyst tuning : Pd(OAc) with Xantphos (4 mol%) in eucalyptol improves steric accommodation, enabling successful synthesis of tetracyclic derivatives (yields >80%) .
- Solvent effects : Polar aprotic solvents like DMF enhance reaction efficiency for electron-deficient substrates, while eucalyptol (a green solvent) reduces side reactions .
- Microwave irradiation : Accelerates reaction kinetics, overcoming steric hindrance in [3+3] annulations .
Q. What mechanistic insights explain the selectivity of palladium-catalyzed C–H activation for pyridoquinazolinone synthesis?
- Answer: Kinetic isotope effect (KIE) studies suggest that C–H bond cleavage is not rate-limiting. Instead, the pyridyl group acts as an intramolecular nucleophile, directing regioselective carbonylation. Isotopic labeling (using CO-DMF) confirmed CO incorporation from the solvent .
Q. How do substituents (e.g., bromo, methyl) influence biological activity, such as efflux pump inhibition in mycobacteria?
- Answer: The bromo group enhances lipophilicity, improving membrane penetration, while the methyl group stabilizes binding via hydrophobic interactions. In Mycobacterium tuberculosis, analogues of this scaffold inhibit efflux pumps (e.g., Stp protein), reducing intrinsic antibiotic resistance by 4–8-fold .
Q. Why do certain synthetic routes fail with specific substrates (e.g., indazole derivatives)?
- Answer: Steric hindrance and electronic effects are key factors. For example, methyl 6-amino-1H-indazole-7-carboxylate failed to react under standard Pd-catalyzed conditions due to poor nucleophilicity of the indazole nitrogen. Switching to microwave conditions or adjusting catalyst loading (e.g., 5 mol% Pd) can mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
